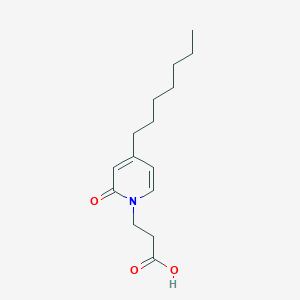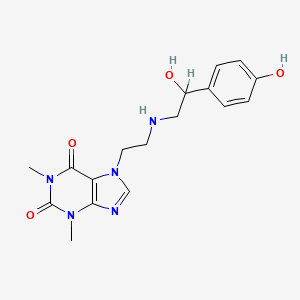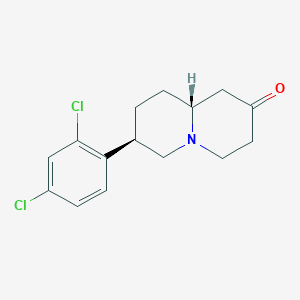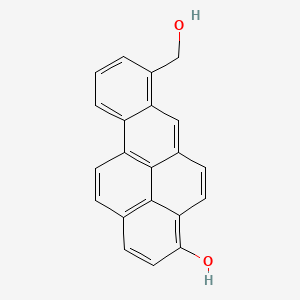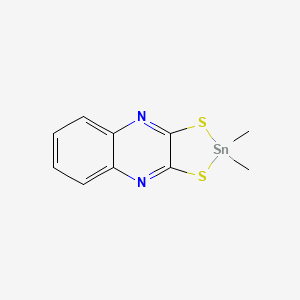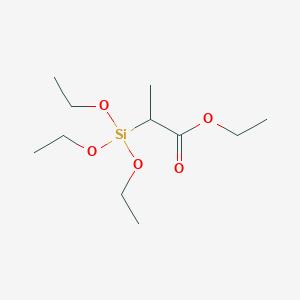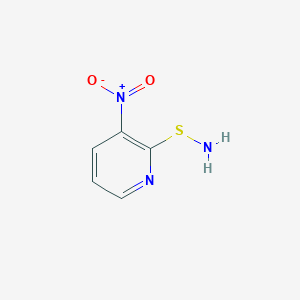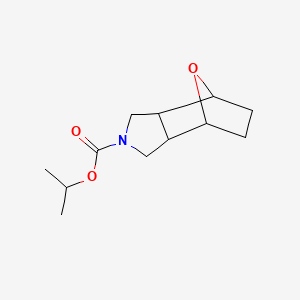
4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester is a complex organic compound with a unique structure that includes an epoxy group and an isopropyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the isoindole core, followed by the introduction of the epoxy group and the isopropyl ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester can undergo various types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form different functional groups, depending on the reagents used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group can yield diols, while reduction of the ester group can produce alcohols.
Aplicaciones Científicas De Investigación
4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester involves its interaction with molecular targets such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The ester group can be hydrolyzed to release the active isoindole core, which can then interact with various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Indole-2-carboxylic acid: A related compound with a similar core structure but lacking the epoxy and ester groups.
4,6-Dimethoxyindole-7-thiosemicarbazone: Another derivative with different functional groups and biological activities.
Uniqueness
4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester is unique due to the presence of both an epoxy group and an isopropyl ester, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Propiedades
Número CAS |
73986-88-6 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
propan-2-yl 1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-7(2)15-12(14)13-5-8-9(6-13)11-4-3-10(8)16-11/h7-11H,3-6H2,1-2H3 |
Clave InChI |
IMPLAAIDGMVEHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)N1CC2C3CCC(C2C1)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


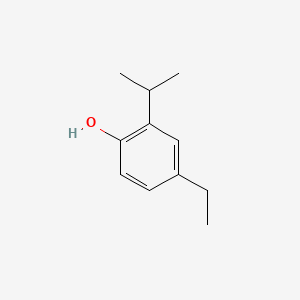
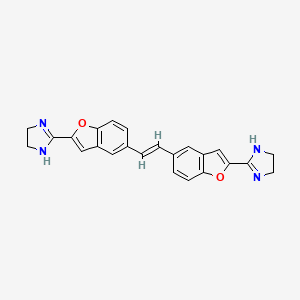
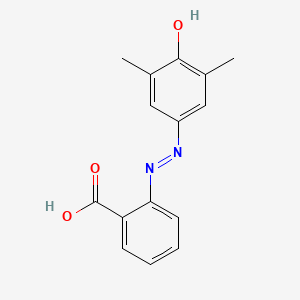
![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
